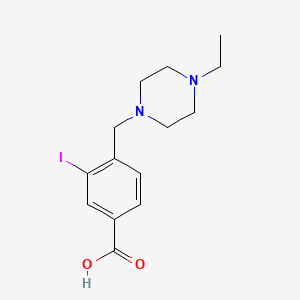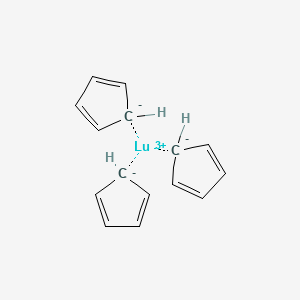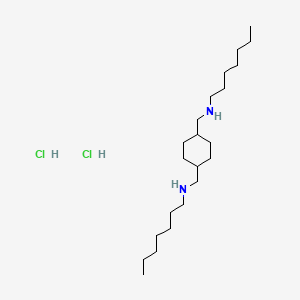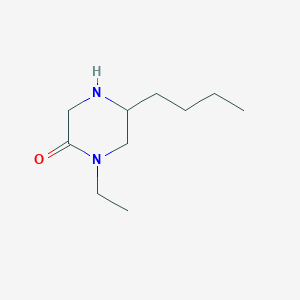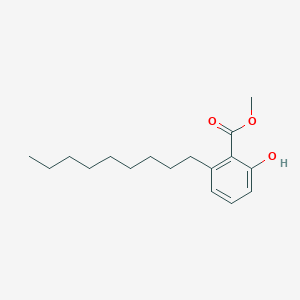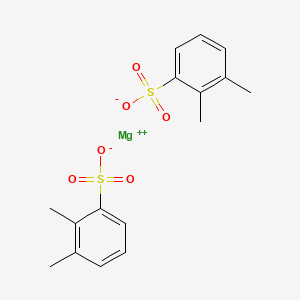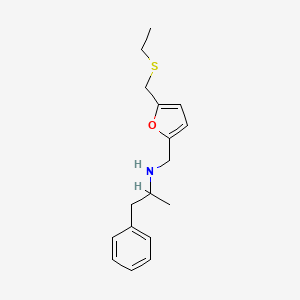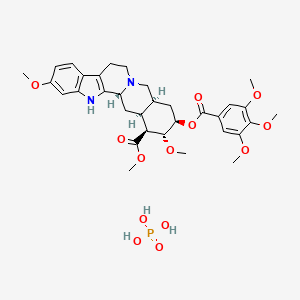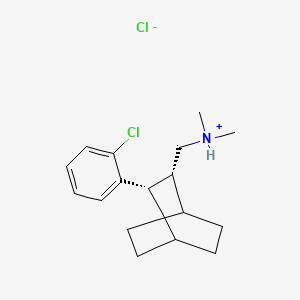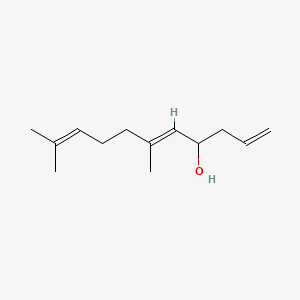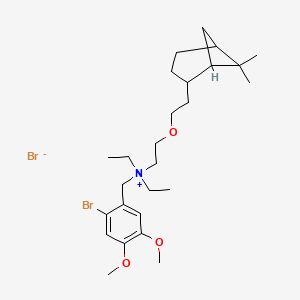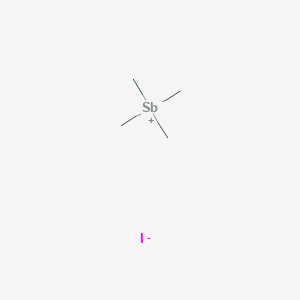
Tetramethylstibonium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetramethylstibonium iodide is an organometallic compound with the molecular formula C₄H₁₂ISb . It consists of a stibonium cation (Sb(CH₃)₄⁺) and an iodide anion (I⁻). This compound is notable for its unique structural and chemical properties, making it a subject of interest in various scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tetramethylstibonium iodide can be synthesized through the reaction of antimony trichloride (SbCl₃) with methyl iodide (CH₃I) in the presence of a base such as sodium hydroxide (NaOH). The reaction typically proceeds as follows:
SbCl3+4CH3I+3NaOH→Sb(CH3)4I+3NaCl+3H2O
Industrial Production Methods: The scalability of the process would depend on the availability of raw materials and the efficiency of the reaction .
Analyse Des Réactions Chimiques
Types of Reactions: Tetramethylstibonium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: this compound can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like chloride (Cl⁻) or bromide (Br⁻) ions can replace the iodide ion under appropriate conditions.
Major Products Formed:
Oxidation: Higher oxidation state antimony compounds.
Reduction: Lower oxidation state antimony compounds.
Substitution: Tetramethylstibonium chloride or bromide, depending on the nucleophile used.
Applications De Recherche Scientifique
Tetramethylstibonium iodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organometallic compounds.
Biology: The compound’s interactions with biological molecules are studied to understand its potential biological activity.
Industry: this compound is used in the development of materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism by which tetramethylstibonium iodide exerts its effects involves its ability to interact with various molecular targets. The stibonium cation can form coordination complexes with different ligands, influencing the compound’s reactivity and stability. The pathways involved in its action depend on the specific reactions and conditions under which it is used .
Comparaison Avec Des Composés Similaires
Tetramethylammonium iodide (C₄H₁₂NI): Similar in structure but contains nitrogen instead of antimony.
Tetramethylphosphonium iodide (C₄H₁₂PI): Contains phosphorus instead of antimony.
Tetramethylarsenium iodide (C₄H₁₂AsI): Contains arsenic instead of antimony.
Comparison: Tetramethylstibonium iodide is unique due to the presence of antimony, which imparts distinct chemical properties compared to its nitrogen, phosphorus, and arsenic analogs. The differences in atomic size, electronegativity, and bonding characteristics of antimony result in variations in reactivity and stability among these compounds .
Propriétés
Numéro CAS |
2185-78-6 |
|---|---|
Formule moléculaire |
C4H12ISb |
Poids moléculaire |
308.80 g/mol |
Nom IUPAC |
tetramethylstibanium;iodide |
InChI |
InChI=1S/4CH3.HI.Sb/h4*1H3;1H;/q;;;;;+1/p-1 |
Clé InChI |
MZSALBMSWMJUON-UHFFFAOYSA-M |
SMILES canonique |
C[Sb+](C)(C)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



